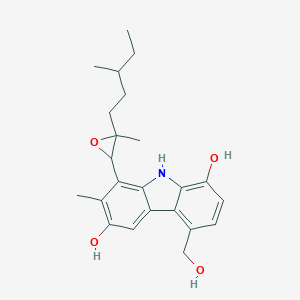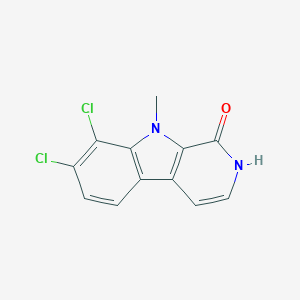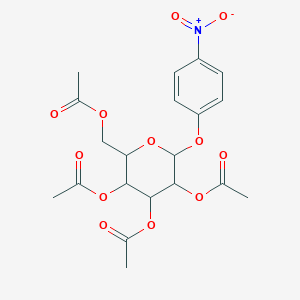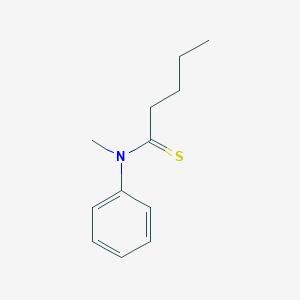
Dimethyl-4-(Hydroxymethyl)pyridin-2,6-dicarboxylat
Übersicht
Beschreibung
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate is a chemical compound related to the pyridine family, which is known for its versatile applications in organic synthesis and coordination chemistry. The compound features a pyridine ring substituted with hydroxymethyl and carboxylate groups that can participate in various chemical reactions and form complexes with metals .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, including the use of a low-temperature aryl bromide-to-alcohol conversion , Baeyer-Villiger oxidation , and Hantzsch condensation reactions . For instance, the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, a related compound, was achieved through microwave irradiation in the presence of iodine under solvent-free conditions . These methods highlight the diverse synthetic strategies that can be employed to create substituted pyridine derivatives, potentially including Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy . Quantum chemical calculations, including density functional theory (DFT), are also used to evaluate the properties and stability of these compounds . For example, the molecular structure and spectroscopic properties of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer were extensively studied using these methods .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including acetylation catalyzed by 4-dimethylaminopyridine , photoreactions leading to methoxylation and hydroxymethylation , and complexation reactions to form coordination polymers . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, as well as the reaction conditions such as the atmosphere and the presence of catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the basicity of pyridinols is affected by the electron density in the ring . The stability of these compounds to air oxidation varies, with some being indefinitely stable while others decompose upon extended exposure . The solubility, melting point, and boiling point are other important physical properties that can be determined experimentally and are crucial for their applications in liquid crystals and polymer electrolyte liquid crystals .
Wissenschaftliche Forschungsanwendungen
Synthese von Bis-Pyrazol-Liganden
Diese Verbindung dient als Ausgangsstoff für die Synthese von Bis-Pyrazol-Liganden durch Claisen-Kondensationsreaktionen . Diese Liganden sind entscheidend für die Entwicklung neuartiger mononuklearer Uran(IV)-Komplexe, die potenzielle Anwendungen in der Kernchemie und Brennstoffaufbereitung haben.
Wirtsmolekül für die Komplexbildung
Der Ester kann zur Synthese ditopischer Makrozyklen verwendet werden, die als Wirtsmoleküle dienen, die Komplexe mit Diphenylharnstoffderivaten bilden können . Diese Anwendung ist in der supramolekularen Chemie von Bedeutung, wo solche Wirt-Gast-Wechselwirkungen grundlegend für den Aufbau molekularer Maschinen und Sensoren sind.
Organische Synthesereaktionen
Als vielseitiges Reagenz wird es in verschiedenen organischen Synthesereaktionen eingesetzt. Beispielsweise kann es zu 2,6-Di(hydroxymethyl)pyridin reduziert werden, wobei NaBH4/CaCl2 als Reduktionsmittel verwendet werden, was eine effiziente Methode mit einer hohen Ausbeute von bis zu 91 % darstellt . Diese Reaktion ist wertvoll für die Herstellung von Zwischenprodukten in der Pharma- und Agrochemie.
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)7-3-6(5-12)4-8(11-7)10(14)16-2/h3-4,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJJESXBXYFZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465809 | |
| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852936-60-8 | |
| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)





